1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Overview
Description
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method is efficient and environmentally friendly, utilizing simple grinding techniques to achieve high atom economy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and cost-effective synthesis are likely employed to produce this compound on a larger scale. Techniques such as solvent-free reactions and the use of readily available reagents are favored to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which have significant pharmacological and industrial applications .
Scientific Research Applications
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione involves its interaction with various molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their diverse biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroquinoxaline-2,3-dione
- 1,4-Dimethoxyquinoxaline
- 1,4-Dimethoxy-4a,5,6,7-tetrahydroquinoxaline-2,3-dione
Uniqueness
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1,4-dimethoxy-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-15-11-7-5-3-4-6-8(7)12(16-2)10(14)9(11)13/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIORTGFGKWWEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2CCCCC2N(C(=O)C1=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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